N-[(4-methylphenyl)methylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
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Overview
Description
N-[(4-methylphenyl)methylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a naphthyridine core substituted with trifluoromethyl groups and a methylphenylmethylideneamino moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols
Scientific Research Applications
N-[(4-methylphenyl)methylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylphenyl)methylideneamino]-2-(3-pyridinyl)-4-quinolinecarboxamide
- N-[(4-methylphenyl)methylideneamino]-2-(3-pyridinyl)-4-quinolinecarboxamide
Uniqueness
N-[(4-methylphenyl)methylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine stands out due to its unique combination of a naphthyridine core with trifluoromethyl groups and a methylphenylmethylideneamino moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-methylphenyl)methylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F6N4/c1-10-2-4-11(5-3-10)9-25-28-15-7-6-12-13(17(19,20)21)8-14(18(22,23)24)26-16(12)27-15/h2-9H,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMZDTONNOJQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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